CMPF

Catalog No.
S606748
CAS No.
86879-39-2
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CMPF

CAS Number

86879-39-2

Product Name

CMPF

IUPAC Name

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

WMCQWXZMVIETAO-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Carboxy-4-methyl-5-propyl-2-furanpropionic Acid; 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid; Propylurofuranic Acid; 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid;

Canonical SMILES

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C

The exact mass of the compound 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furanoid fatty acid metabolite recognized as a potent protein-bound uremic toxin that accumulates in patients with chronic kidney disease. Its significance in a procurement context stems from having one of the strongest binding affinities to human serum albumin (HSA) among all known uremic toxins. This property makes CMPF a critical reagent for research in drug-protein binding displacement, uremic toxicity, and the development of advanced dialysis and toxin removal therapies, where accurately mimicking the competitive binding environment of uremia is essential.

The specific toxicological and pharmacological activities of CMPF are intrinsically linked to its unique chemical structure, which is not functionally equivalent to other common uremic toxins or its chemical derivatives. The high-affinity binding to albumin is dictated by the precise arrangement of the furan ring, alkyl chains, and, crucially, the free carboxylic acid groups; esterification of these groups eliminates the primary mechanism for protein interaction. Furthermore, benchmark uremic toxins like Indoxyl Sulfate (IS) exhibit demonstrably lower binding affinities and, consequently, different potencies in displacing other albumin-bound molecules. Therefore, substituting CMPF with IS, p-Cresyl Sulfate, or a CMPF-ester in binding assays or toxicity models will yield quantitatively different and clinically non-representative results, making the procurement of the specific CMPF free acid essential for reproducible and relevant outcomes.

Superior Albumin Binding Affinity Over Standard Uremic Toxin Benchmarks

CMPF demonstrates a significantly stronger binding to Human Serum Albumin (HSA) compared to other major anionic uremic toxins. The association constant (K) for CMPF's binding to HSA is in the range of 10^6 to 10^7 M^-1. This is substantially higher than the typical binding association constants for many other HSA ligands, which are often in the 10^4 to 10^6 M^-1 range. Specifically, the binding affinity of CMPF is greater than that of Indoxyl Sulfate (IS) and Indole-3-Acetic Acid (IAA), making it a more potent competitive binder at key albumin sites.

Evidence DimensionAssociation Constant (K) with Human Serum Albumin
Target Compound Data10^6 - 10^7 M^-1
Comparator Or BaselineTypical HSA Ligands: 10^4 - 10^6 M^-1; Indoxyl Sulfate (IS): Lower than CMPF
Quantified Difference10- to 1000-fold higher affinity than many common ligands and demonstrably higher than IS.
ConditionsBinding to Human Serum Albumin (HSA) at pH 7.4 and 25°C.

For studies modeling uremic conditions or drug displacement, using a toxin with lower binding affinity like IS will underestimate competitive effects, leading to inaccurate pharmacokinetic data.

Critical Role of Free Carboxylic Acid in Bioactivity: Non-Interchangeability with Ester Forms

The high-affinity interaction between CMPF and albumin's binding sites, such as Sudlow sites I and II, is fundamentally dependent on the presence of its negatively charged carboxylate groups. These groups form key ionic and hydrogen bonds within the binding pockets. Esterification of CMPF (e.g., to CMPF-methyl ester) neutralizes this charge and adds steric bulk, which fundamentally disrupts or eliminates the ability to bind to these sites with high affinity. Therefore, the free acid form is the biologically active molecule in the context of protein binding and displacement, and esterified analogs cannot be used as substitutes for such applications.

Evidence DimensionFunctional Group Requirement for Albumin Binding
Target Compound DataRequires free carboxylate group for high-affinity ionic/hydrogen bonding.
Comparator Or BaselineEsterified form (e.g., CMPF-methyl ester): Lacks free carboxylate; unable to form the same high-affinity interactions.
Quantified DifferenceQualitative but absolute: the primary binding mechanism is absent in the ester form.
ConditionsInteraction with primary drug binding sites (e.g., Sudlow sites I & II) on serum albumin.

Procuring an ester form for a protein-binding study by mistake would render the experiment invalid, making the selection of the correct free-acid form a critical procurement decision.

Demonstrated PPARα Agonist Activity for Metabolic Research Applications

Beyond its role as a uremic toxin, CMPF functions as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARα is a primary transcription factor regulating fatty acid metabolism. CMPF's activation of PPARα has been shown to increase fatty acid utilization and influence the expression of hepatokines like FGF21, which have systemic metabolic effects. This provides a specific, characterized mechanism of action relevant for studies on non-alcoholic fatty liver disease (NAFLD) and insulin resistance, a function not typically attributed to other uremic toxins like Indoxyl Sulfate, which is more commonly studied for its pro-fibrotic and oxidative stress-inducing effects.

Evidence DimensionMechanism of Action in Metabolic Regulation
Target Compound DataActs as a PPARα agonist, influencing lipid metabolism genes and hepatokine expression.
Comparator Or BaselineIndoxyl Sulfate (IS): Primarily associated with inducing oxidative stress, inflammation, and fibrosis via pathways like NF-κB.
Quantified DifferenceFunctionally distinct mechanisms; CMPF directly modulates metabolic transcription factor PPARα, while IS primarily activates pro-inflammatory and pro-fibrotic pathways.
ConditionsIn vitro and in vivo models of hepatic lipid metabolism and metabolic disease.

For researchers investigating the metabolic, rather than purely toxic, effects of uremic metabolites, CMPF offers a specific mechanism of action (PPARα agonism) that is not a primary feature of benchmark toxins like IS.

Pharmacokinetic Studies of Highly Protein-Bound Drugs

To accurately determine how uremia affects the free (active) concentration of a highly albumin-bound drug, CMPF is the appropriate tool. Its superior binding affinity compared to other uremic toxins provides a more realistic and potent competitive environment, ensuring that potential drug displacement effects are not underestimated.

Developing and Validating Hemodialysis Alternatives

When testing new sorbents, membranes, or therapeutic strategies designed to remove protein-bound uremic toxins, CMPF serves as a 'most-difficult-to-remove' benchmark. Its high affinity for albumin makes it a stringent test case for the efficacy and efficiency of novel toxin clearance technologies.

Investigating the Metabolic Impact of Uremia on Liver Function

For research focused on how uremic metabolites interfere with hepatic lipid metabolism, CMPF is a justifiable choice due to its specific activity as a PPARα agonist. This allows for the dissection of metabolic signaling pathways that are distinct from the general inflammatory or fibrotic effects induced by other toxins like Indoxyl Sulfate.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

240.09977361 Da

Monoisotopic Mass

240.09977361 Da

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

JTU41879GF

Other CAS

86879-39-2

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

3-CARBOXY-4-METHYL-5-PROPYL-2-FURANPROPIONIC

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]

Dates

Last modified: 08-15-2023

Explore Compound Types